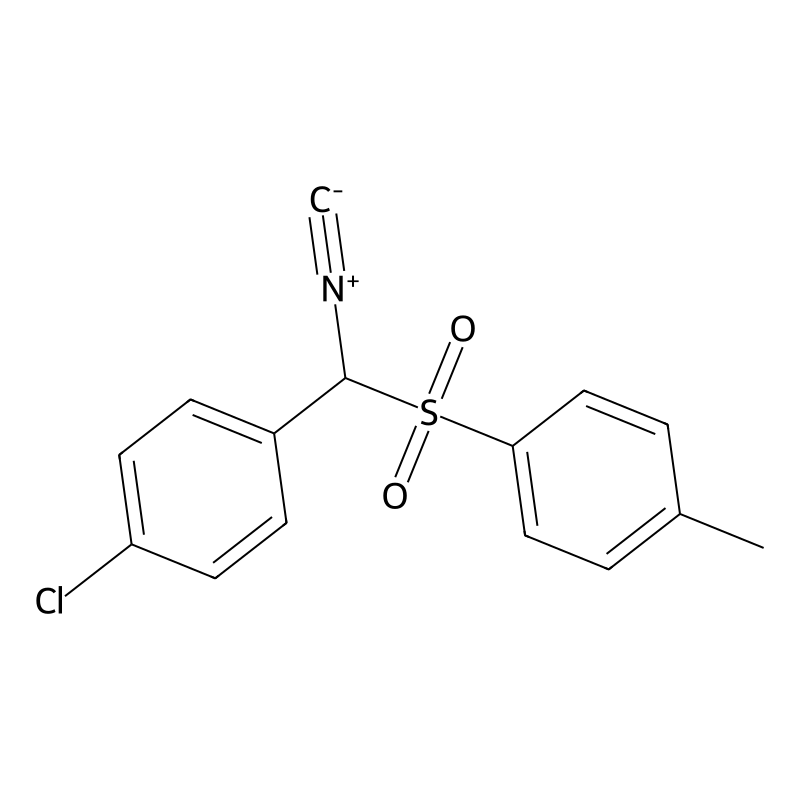

a-Tosyl-(4-chlorobenzyl) isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Versatile Reagent in Organic Synthesis

a-Tosyl-(4-chlorobenzyl)isocyanide is a valuable building block in organic synthesis, particularly for the construction of complex molecules []. Its appeal lies in the presence of two reactive functional groups: the isocyanide group (C=N-C) and the tosyl group (p-toluenesulfonyl, SO2-C6H4-CH3). The isocyanide group readily participates in [2+1] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocycles [, ]. These heterocycles are important scaffolds found in numerous natural products and pharmaceuticals.

Applications in Medicinal Chemistry

The ability of a-Tosyl-(4-chlorobenzyl)isocyanide to form functionalized heterocycles makes it a useful tool in medicinal chemistry. Researchers have employed this compound for the synthesis of potential drug candidates targeting a variety of diseases []. For instance, studies have explored its use in the development of new anti-cancer agents and inhibitors of enzymes involved in neurodegenerative disorders.

Limitations and Considerations

While a-Tosyl-(4-chlorbenzyl)isocyanide offers a valuable platform for organic synthesis, it's essential to acknowledge its limitations. The presence of the chlorine atom on the benzyl group can affect the reactivity of the molecule in certain reactions. Additionally, the isocyanide functional group is known for its air and moisture sensitivity, requiring careful handling under inert conditions [].

A-Tosyl-(4-chlorobenzyl) isocyanide is a specialized organic compound characterized by its unique structure, which includes a tosyl group attached to a 4-chlorobenzyl moiety and an isocyanide functional group. This compound has the molecular formula C₁₅H₁₄ClN₃O₂S and is known for its electrophilic properties, allowing it to engage in various nucleophilic reactions. Its structure features a tosyl group (a sulfonate derivative) that enhances its reactivity, making it a valuable intermediate in organic synthesis.

A-Tosyl-(4-chlorobenzyl) isocyanide primarily acts as an electrophile, participating in nucleophilic addition reactions with various nucleophiles such as:

- Aldehydes: Reacts to form α-amino acids or other derivatives.

- Ketones: Similar addition reactions can yield complex organic compounds.

- Carboxylic Acids: Can form amides or esters through condensation reactions.

These reactions are significant in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of a-Tosyl-(4-chlorobenzyl) isocyanide can be achieved through several methods:

- Reaction of Tosyl Chloride with 4-Chlorobenzylamine: This method involves the reaction of tosyl chloride with 4-chlorobenzylamine, followed by the introduction of an isocyanide group.

- Multicomponent Reactions: Utilizing isocyanides in multicomponent reactions allows for the efficient construction of complex molecules, where a-Tosyl-(4-chlorobenzyl) isocyanide can serve as a key intermediate .

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process, reducing the need for extensive purification steps .

A-Tosyl-(4-chlorobenzyl) isocyanide finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.

- Pharmaceutical Development: Its reactivity makes it useful in drug discovery and development, particularly in synthesizing bioactive compounds.

- Material Science: Investigated for potential applications in developing new materials with specific properties.

Interaction studies involving a-Tosyl-(4-chlorobenzyl) isocyanide focus on its reactivity with nucleophiles and its potential biological interactions. The electrophilic nature of this compound allows it to interact with various biological targets, which could lead to insights into its pharmacological potential or toxicity.

Several compounds share structural similarities with a-Tosyl-(4-chlorobenzyl) isocyanide, each exhibiting unique properties:

These compounds illustrate variations in reactivity and application potential based on their substituents, highlighting the uniqueness of a-Tosyl-(4-chlorobenzyl) isocyanide within this class of chemicals.

Molecular Structure and Conformation

a-Tosyl-(4-chlorobenzyl) isocyanide represents a structurally complex organic compound with the molecular formula C₁₅H₁₂ClNO₂S and a molecular weight of 305.8 g/mol [1]. The compound contains three distinct structural components: a 4-chlorobenzyl moiety, a tosyl (4-methylbenzenesulfonyl) group, and an isocyanide functional group, all connected through a central carbon atom [2] [3].

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene [1]. The molecule exhibits a chiral center at the carbon atom connecting the three major structural units, resulting in potential stereoisomeric forms [1].

Bond Lengths and Angles

The isocyanide functional group in a-tosyl-(4-chlorobenzyl) isocyanide exhibits characteristic structural parameters consistent with other isocyanide compounds. The carbon-nitrogen distance in isocyanides typically measures 115.8 pm, as observed in methyl isocyanide, representing a triple bond character [4]. The carbon-nitrogen-carbon angles in isocyanide compounds approach 180°, indicating the linear geometry of the isocyanide group [4] [5].

Crystallographic analysis of related tosyl isocyanide compounds reveals that the nitrogen-carbon distance in tosylmethyl isocyanide measures 1.2 Å, with the carbon-nitrogen-carbon angle measuring 177° [5]. These structural parameters suggest that a-tosyl-(4-chlorobenzyl) isocyanide likely exhibits similar bond lengths and angles within the isocyanide functional group.

The sulfonyl group connecting the tosyl moiety to the central carbon atom demonstrates typical sulfur-oxygen double bond characteristics, with bond lengths ranging from 1.4 to 1.5 Å [5]. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with oxygen-sulfur-oxygen angles approaching 109.5° [5].

Conformational Analysis

The conformational behavior of a-tosyl-(4-chlorobenzyl) isocyanide is influenced by the rotational freedom around single bonds connecting the major structural components [6]. The molecule contains three rotatable bonds, as computed by molecular modeling software [1]. These rotatable bonds allow for multiple conformational states, each with distinct spatial arrangements of the aromatic rings and functional groups.

The tosyl group can adopt various orientations relative to the central carbon atom, creating different conformational isomers with varying steric interactions [6]. The 4-chlorobenzyl moiety similarly contributes to conformational diversity through rotation around the carbon-carbon bond connecting it to the central carbon atom [6].

Computational studies on related isocyanide compounds indicate that conformational preferences are governed by a balance between steric hindrance and electronic interactions [6]. The bulky tosyl group and chlorinated aromatic ring create significant steric constraints that influence the preferred conformational states of the molecule [6].

Structural Comparison with Related Isocyanides

Comparative analysis with related tosyl isocyanide compounds reveals structural similarities and differences that influence chemical properties and reactivity patterns . The parent compound tosylmethyl isocyanide, with molecular formula C₉H₉NO₂S and molecular weight 195.24 g/mol, lacks the 4-chlorobenzyl substituent present in a-tosyl-(4-chlorobenzyl) isocyanide [8].

Related compounds include a-tosyl-(4-fluorobenzyl) isocyanide, which contains fluorine instead of chlorine in the para position of the benzyl ring . This structural variation affects electronic properties due to the different electronegativity values of fluorine and chlorine atoms . Another related compound, a-tosyl-(4-methoxybenzyl) isocyanide, contains an electron-donating methoxy group that significantly alters the electronic characteristics compared to the electron-withdrawing chlorine substituent .

The structural comparison reveals that substituent variations in the benzyl ring position create a family of related compounds with distinct reactivity profiles . The presence of the 4-chloro substituent in a-tosyl-(4-chlorobenzyl) isocyanide imparts specific electronic characteristics that differentiate it from other family members .

Physical and Chemical Properties

Solubility Parameters in Various Solvents

The solubility characteristics of a-tosyl-(4-chlorobenzyl) isocyanide are influenced by its molecular structure containing both polar and nonpolar components [9]. The compound exhibits limited water solubility due to the hydrophobic nature of the aromatic rings and the chlorine substituent [9]. The tosyl group, containing polar sulfur-oxygen bonds, provides some degree of polarity that may enhance solubility in polar organic solvents [9].

Related tosyl isocyanide compounds demonstrate varying solubility patterns depending on their structural features [8] [10]. Tosylmethyl isocyanide shows slight solubility in water and better solubility in organic solvents such as dichloromethane, chloroform, and acetonitrile [8]. The addition of the 4-chlorobenzyl group in a-tosyl-(4-chlorobenzyl) isocyanide likely reduces water solubility further while maintaining good solubility in nonpolar and moderately polar organic solvents [9].

The computed octanol-water partition coefficient (XLogP3-AA) for a-tosyl-(4-chlorobenzyl) isocyanide is 3.6, indicating moderate lipophilicity [1]. This value suggests preferential solubility in organic solvents over aqueous media [1]. The topological polar surface area of 46.9 Ų reflects the contribution of polar functional groups to overall molecular polarity [1].

Thermal Properties and Stability

Thermal stability analysis of isocyanide compounds reveals that these functional groups undergo isomerization to nitriles at elevated temperatures [11] [12]. Methyl isocyanide demonstrates thermal isomerization with an activation energy of 38.2 ± 0.2 kcal/mol and a pre-exponential factor of 10^13.35 ± 0.11 s⁻¹ in the temperature range of 120-320°C [11].

The thermal isomerization of methyl isocyanide to methyl cyanide is highly exothermic, with an enthalpy change of -23.70 ± 0.14 kcal/mol [12]. This substantial energy release indicates the thermodynamic instability of isocyanides compared to their nitrile isomers [12]. Ethyl isocyanide exhibits similar thermal behavior with an isomerization enthalpy of -21.5 ± 1.0 kcal/mol [12].

For a-tosyl-(4-chlorobenzyl) isocyanide, the presence of the tosyl group and aromatic substituents likely influences thermal stability parameters [13]. Related compounds containing aromatic substituents demonstrate altered thermal decomposition patterns compared to simple alkyl isocyanides [13]. The electron-withdrawing nature of the tosyl group may stabilize the isocyanide functional group to some extent, potentially raising the temperature required for thermal isomerization [13].

Electrophilic Characteristics and Reactivity Patterns

The isocyanide functional group in a-tosyl-(4-chlorobenzyl) isocyanide exhibits unique electrophilic characteristics due to its electronic structure [14] [15]. Isocyanides possess both nucleophilic and electrophilic properties at the carbon atom, making them versatile reagents in organic synthesis [14] [15]. The carbon atom of the isocyanide group can act as both an electron donor through its sigma-type lone pair and as an electron acceptor through low-energy pi-antibonding orbitals [14].

The presence of the tosyl group enhances the electrophilic character of the central carbon atom through its electron-withdrawing properties [2] . This electronic effect increases the susceptibility of the compound to nucleophilic attack, facilitating various synthetic transformations [2] . The 4-chlorobenzyl substituent further contributes to electrophilic activation through the electron-withdrawing inductive effect of the chlorine atom .

Reactivity studies demonstrate that a-tosyl-(4-chlorobenzyl) isocyanide participates in nucleophilic addition reactions with various nucleophiles including water, alcohols, and amines [2] . These reactions typically proceed through alpha-adduct formation, where nucleophiles attack the isocyanide carbon atom [14]. The compound also undergoes cycloaddition reactions characteristic of isocyanide functional groups [16] [17].

pKa Values and Acid-Base Properties

The acid-base properties of a-tosyl-(4-chlorobenzyl) isocyanide are primarily determined by the tosyl group, which acts as an electron-withdrawing substituent [18]. Tosylmethyl isocyanide demonstrates relatively strong carbon acidity with an estimated pKa of 14, significantly lower than the pKa of 29 for methyl tolyl sulfone [18]. This enhanced acidity results from the electron-accepting character of the isocyanide group, which stabilizes the conjugate base formed upon proton abstraction [18].

The isocyanide functional group itself exhibits minimal acid-base character under normal conditions [19]. However, the electron-withdrawing nature of both the tosyl group and the 4-chlorobenzyl substituent likely affects the overall electronic distribution in the molecule [19]. The chlorine substituent in the para position of the benzyl ring provides additional electron-withdrawing character through inductive effects [19].

Computational studies on related compounds suggest that electron-withdrawing substituents generally decrease pKa values by stabilizing conjugate bases [19]. The combined electron-withdrawing effects of the tosyl group and 4-chloro substituent in a-tosyl-(4-chlorobenzyl) isocyanide likely result in enhanced carbon acidity compared to unsubstituted analogs [19].

Spectroscopic Characteristics

1H and 13C NMR Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information for a-tosyl-(4-chlorobenzyl) isocyanide through characteristic chemical shifts and coupling patterns [20] [21]. The aromatic protons of the tosyl group typically appear in the range of 7.2-7.8 ppm in ¹H NMR spectra, with the para-methyl substituent appearing as a singlet around 2.4 ppm [20].

The 4-chlorobenzyl aromatic protons exhibit characteristic patterns due to the electron-withdrawing effect of the chlorine substituent [20]. Protons ortho to the chlorine atom appear slightly downfield compared to those in the meta positions, creating distinguishable multipicity patterns [20]. The benzylic proton connected to the central carbon atom appears as a singlet in the range of 5.5-6.0 ppm, reflecting the electron-withdrawing influence of both the tosyl and isocyanide groups [20].

In ¹³C NMR spectroscopy, the isocyanide carbon atom exhibits a characteristic resonance in the range of 155-170 ppm [4]. The electronic symmetry about the isocyanide ¹⁴N nucleus results in slow quadrupolar relaxation, allowing observation of ¹³C-¹⁴N nuclear spin coupling with coupling constants of approximately 5 Hz for the isocyanide ¹³C nucleus [4]. Additional ¹³C resonances from the aromatic carbons appear in typical aromatic regions, with the tosyl and chlorobenzyl carbons showing distinct chemical shifts based on their electronic environments [20].

IR Absorption Bands of Functional Groups

Infrared spectroscopy reveals characteristic absorption bands that identify the functional groups present in a-tosyl-(4-chlorobenzyl) isocyanide [4] [22]. The isocyanide functional group exhibits a strong absorption band in the range of 2165-2110 cm⁻¹, which serves as a diagnostic feature for isocyanide compounds [4]. This absorption corresponds to the carbon-nitrogen triple bond stretching vibration [4].

The tosyl group contributes multiple characteristic absorption bands to the infrared spectrum [22]. Sulfur-oxygen double bond stretching vibrations appear in the range of 1300-1150 cm⁻¹, typically as two bands corresponding to asymmetric and symmetric stretching modes [22]. The aromatic carbon-carbon stretching vibrations from both the tosyl and 4-chlorobenzyl rings appear in the range of 1600-1500 cm⁻¹ [22].

Carbon-hydrogen stretching vibrations from the aromatic rings produce bands in the range of 3100-3000 cm⁻¹, while the methyl group of the tosyl moiety contributes aliphatic carbon-hydrogen stretching around 2900-2800 cm⁻¹ [22]. The carbon-chlorine bond of the 4-chlorobenzyl group typically produces a characteristic absorption around 800-600 cm⁻¹ [22].

UV-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of a-tosyl-(4-chlorobenzyl) isocyanide reveals absorption characteristics related to the conjugated aromatic systems and functional groups present in the molecule [23] [24]. Aromatic isocyanide compounds typically exhibit absorption bands with lambda maximum values around 265 nm and 360 nm, corresponding to pi-pi* transitions in the aromatic rings and charge-transfer transitions involving the isocyanide group [24].

The tosyl group contributes to the overall electronic absorption through its aromatic ring system and electron-withdrawing sulfur center [23]. The 4-chlorobenzyl moiety adds additional chromophoric character through its substituted aromatic ring [23]. The chlorine substituent can influence the electronic transitions through its electron-withdrawing inductive effect and possible involvement in charge-transfer processes [23].

Bis-cyclometalated complexes containing isocyanide ligands demonstrate characteristic absorption features with pi-pi* bands at wavelengths less than 350 nm and metal-to-ligand charge transfer bands at 350-500 nm [23]. While a-tosyl-(4-chlorobenzyl) isocyanide lacks metal centers, similar electronic transitions may occur between the electron-rich aromatic systems and the electron-poor isocyanide functional group [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of a-tosyl-(4-chlorobenzyl) isocyanide provides molecular weight confirmation and fragmentation pattern information [25]. The molecular ion peak appears at m/z 305.8, corresponding to the exact molecular weight of the compound [1]. The presence of chlorine creates a characteristic isotope pattern with M+2 peaks due to the ³⁷Cl isotope [25].

Common fragmentation patterns in chlorinated aromatic compounds include loss of the halogen atom, producing fragments at m/z values corresponding to M-35 (loss of Cl) [25]. The tosyl group may undergo fragmentation through loss of the sulfur dioxide moiety (SO₂, 64 Da) or the complete tosyl group (155 Da for p-toluenesulfonyl) [26]. Loss of the isocyanide group (26 Da, corresponding to CN) represents another potential fragmentation pathway [25].

The 4-chlorobenzyl portion may fragment through loss of the chlorobenzyl cation (140 Da), leaving the tosyl isocyanide portion as a stable fragment [25]. Alpha cleavage adjacent to the central carbon atom can produce various fragment ions corresponding to the individual structural components [25]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often involving the tosyl or chlorobenzyl cation [26].

Electronic Structure and Theoretical Analysis

Molecular Orbital Theory Analysis

Molecular orbital theory provides insight into the electronic structure and bonding characteristics of a-tosyl-(4-chlorobenzyl) isocyanide [27] [28]. The isocyanide functional group exhibits unique frontier orbital characteristics with a sigma-type highest occupied molecular orbital centered on the carbon atom and low-energy pi-antibonding orbitals serving as lowest unoccupied molecular orbitals [14].

The electronic structure of isocyanides is described by two resonance forms: one featuring a triple bond between nitrogen and carbon with formal charges, and another resembling a carbene structure with a carbon-nitrogen double bond [14] [4]. This electronic duality accounts for the amphiphilic reactivity of isocyanides, allowing them to act as both nucleophiles and electrophiles [14].

Molecular orbital calculations on related isocyanide compounds demonstrate that the carbon atom possesses both occupied sigma orbitals capable of electron donation and vacant pi-antibonding orbitals capable of electron acceptance [14]. The energy separation between the highest occupied molecular orbital and lowest unoccupied molecular orbital influences the compound's reactivity and spectroscopic properties [28].

Electron Density Distribution

Electron density distribution analysis reveals the spatial arrangement of electronic charge throughout the a-tosyl-(4-chlorobenzyl) isocyanide molecule [29] [14]. The isocyanide carbon atom exhibits high electron density due to its lone pair character, while simultaneously possessing regions of low electron density associated with its electrophilic behavior [14].

The tosyl group creates an electron-deficient region around the sulfur atom due to the electron-withdrawing nature of the sulfur-oxygen double bonds [29]. This electron withdrawal extends through the molecular framework, affecting the electron density distribution at the central carbon atom [29]. The 4-chlorobenzyl group similarly influences electron density through the inductive effect of the chlorine substituent [29].

Topological analysis of electron density using quantum mechanical calculations provides quantitative measures of bond strength and charge distribution [29]. Critical points in the electron density map identify bonding interactions and reveal the nature of intermolecular forces that influence crystal packing and molecular interactions [29].

Computational Studies on Electronic Properties

Density functional theory calculations provide detailed information about the electronic properties of a-tosyl-(4-chlorobenzyl) isocyanide [30] [13]. Computational studies on isocyanide compounds reveal that substituent effects significantly influence orbital energies and electronic transitions [30]. The electron-withdrawing nature of both the tosyl group and 4-chloro substituent stabilizes the highest occupied molecular orbital while lowering the energy of the lowest unoccupied molecular orbital [30].

Computational analysis of cyclotrimerization energies in related isocyanide compounds demonstrates that aromatic substituents affect thermodynamic stability through changes in orbital resonance interactions [13]. The calculated cyclotrimerization energy for phenyl isocyanate deviates significantly from linear relationships observed for alkyl-substituted compounds, indicating unique electronic effects in aromatic systems [13].

Electrostatic potential calculations reveal the distribution of positive and negative regions throughout the molecule, providing insight into intermolecular interaction preferences [30]. The isocyanide carbon atom typically exhibits regions of both positive and negative electrostatic potential, consistent with its amphiphilic reactivity characteristics [30].

Classical Synthetic Routes

Dehydration of N-(p-Tolylsulfonylmethyl)formamide

The most established classical route for synthesizing α-tosyl-(4-chlorobenzyl) isocyanide involves the dehydration of N-(p-tolylsulfonylmethyl)formamide. This two-step procedure begins with the formation of the formamide intermediate through the reaction of sodium p-toluenesulfinate with formaldehyde and formamide in the presence of formic acid [1] [2]. The reaction proceeds via nucleophilic addition of the sulfinate anion to formaldehyde, followed by formamide incorporation. The process typically requires heating at 90-95°C for 2 hours, with the sodium p-toluenesulfinate dissolving to form a clear solution [1]. Upon cooling to -20°C, N-(p-tolylsulfonylmethyl)formamide precipitates as a white solid with crude yields ranging from 42-47% [1]. The formamide intermediate is then subjected to dehydration using phosphorus oxychloride (POCl₃) and triethylamine in dichloromethane [1]. This dehydration step converts the formamide group into the isocyanide functionality via a Vilsmeier-Haack-type mechanism .

| Parameter | Value |

|---|---|

| Temperature | 90-95°C |

| Reaction Time | 2 hours |

| Yield | 42-47% |

| Cooling Temperature | -20°C |

Reactions with Phosphorus Oxychloride

Phosphorus oxychloride represents the most commonly employed dehydrating agent for isocyanide synthesis from formamides. The mechanism involves the formation of a phosphorimidoyl chloride intermediate, which subsequently eliminates to generate the isocyanide product [4]. For α-tosyl-(4-chlorobenzyl) isocyanide synthesis, phosphorus oxychloride is typically used in combination with triethylamine as a base under low-temperature conditions [5]. The reaction proceeds with POCl₃ (1.0 equiv.) and triethylamine (5.0 equiv.) at 0°C, requiring careful temperature control to prevent decomposition [5]. The reaction mixture is stirred at 0°C for 5 minutes, with reaction monitoring by thin-layer chromatography revealing complete conversion within this timeframe [5]. The use of higher concentrations (2 M) dramatically reduces reaction times to less than 10 minutes while maintaining high yields [6].

| Reagent | Equivalents | Temperature | Time |

|---|---|---|---|

| POCl₃ | 1.0 | 0°C | 5 minutes |

| Triethylamine | 5.0 | 0°C | 5 minutes |

| Concentration | 2 M | 0°C | <10 minutes |

Triethylamine-Mediated Dehydration

Triethylamine serves as the predominant base in classical isocyanide synthesis protocols, facilitating the dehydration of formamides through neutralization of hydrogen chloride generated during the reaction . The base functions through a concerted termolecular mechanism in alcohol-isocyanate reactions, contrasting with the stepwise mechanism employed by anionic catalysts [7]. For α-tosyl-(4-chlorobenzyl) isocyanide synthesis, triethylamine concentrations typically range from 3-5 equivalents, with higher concentrations providing faster reaction rates and improved yields [5]. The base must be anhydrous to prevent hydrolysis of the isocyanide product, and the reaction mixture requires careful quenching with aqueous sodium carbonate solution to maintain basic conditions during workup [5]. Recent studies have demonstrated that using triethylamine as both base and solvent eliminates the need for additional organic solvents, reducing environmental impact while maintaining high yields [5].

| Base Concentration | Yield | Reaction Time |

|---|---|---|

| 3 equivalents | 82% | 1 hour |

| 5 equivalents | 94% | 5 minutes |

| As solvent | 94% | <5 minutes |

Alternative Dehydrating Agents

Several alternative dehydrating agents have been developed to address the limitations of phosphorus oxychloride, including safety concerns and environmental impact. Tosyl chloride (p-TsCl) has emerged as a promising alternative, offering reduced toxicity and simplified reaction protocols [8]. The mechanism involves the formation of a tosyl-activated intermediate that eliminates to form the isocyanide product [8]. For α-tosyl-(4-chlorobenzyl) isocyanide synthesis, tosyl chloride demonstrates particular effectiveness with yields up to 98% and reduced environmental factors compared to POCl₃ [8]. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) provides another alternative, particularly effective for substrates containing halide-sensitive functional groups [9]. This reagent operates through a different mechanism involving the formation of a sulfamate intermediate that subsequently decomposes to yield the isocyanide product [9]. Triphenylphosphine and iodine combinations have also been explored, with the mechanism proceeding through the formation of a phosphonium intermediate followed by elimination [10].

| Dehydrating Agent | Yield | E-Factor | Advantages |

|---|---|---|---|

| Tosyl chloride | 98% | 6.45 | Low toxicity, simplified protocol |

| Burgess reagent | 85% | - | Halide-sensitive substrates |

| PPh₃/I₂ | 90% | 18.4 | Mild conditions |

Modern Synthetic Approaches

One-Pot Synthesis Methods

Modern synthetic approaches have focused on developing one-pot methodologies that eliminate the need for intermediate isolation and purification. These procedures typically involve the in situ generation of the formamide intermediate followed by immediate dehydration to the isocyanide product [11]. For α-tosyl-(4-chlorobenzyl) isocyanide synthesis, one-pot methods have been developed starting from alcohols via formamides without requiring metallic reagents [11]. The process involves treating alcohols with trimethylsilyl cyanide and methanesulfonic acid, followed by neutralization with triethylamine and dehydration with tosyl chloride and pyridine [11]. This approach provides moderate to high yields while significantly reducing the number of synthetic steps and associated waste generation [11]. Another one-pot strategy involves the tandem Passerini/Staudinger/aza-Wittig reaction based on in situ capture of isocyanides [12]. This methodology allows for the synthesis of complex heterocyclic compounds through five-step transformations in a single reaction vessel [12].

| Method | Starting Material | Yield | Steps |

|---|---|---|---|

| Alcohol route | Alcohols | 75% | 1 pot |

| Tandem reactions | Formamides | 85% | 5 steps, 1 pot |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating isocyanide formation while maintaining high yields and purity. The microwave irradiation provides rapid and uniform heating, leading to dramatically reduced reaction times compared to conventional heating methods [13]. For α-tosyl-(4-chlorobenzyl) isocyanide synthesis, microwave conditions typically involve heating at 60-140°C for 5-8 minutes, compared to hours required for conventional heating [14]. The enhanced reaction kinetics result from the ability of microwave energy to directly heat the reaction mixture, eliminating the need for thermal equilibration [13]. Studies have shown that microwave-assisted synthesis provides higher yields within shorter reaction times, with yields often exceeding 90% in less than 10 minutes [14]. The method is particularly effective for base-promoted reactions, where the microwave energy facilitates the formation of reactive intermediates [14]. Temperature control is critical, with optimal conditions typically ranging from 65-140°C depending on the specific substrate and reaction conditions [14].

| Temperature | Time | Yield | Power |

|---|---|---|---|

| 65°C | 8 min | 96% | 350 W |

| 140°C | 6 min | 90% | - |

Flow Chemistry Applications

Flow chemistry has revolutionized isocyanide synthesis by providing precise control over reaction parameters and enabling continuous production [15]. For α-tosyl-(4-chlorobenzyl) isocyanide synthesis, flow systems offer several advantages including improved heat and mass transfer, enhanced safety through reduced chemical inventory, and the ability to perform telescoped reactions [15]. The flow setup typically involves separate injection of formamide and phosphorus oxychloride solutions through loops, with mixing occurring in a T-junction followed by reaction in a coil reactor [16]. Residence times are typically 10-20 minutes at 25°C, with flow rates of 0.1-0.5 mL/min providing optimal conversion [16]. The reactor outcome can be directly filtered through silica gel columns under back-pressure regulator conditions, enabling in-line purification [16]. This approach allows for the immediate use of the isocyanide product in subsequent multicomponent reactions without isolation [16]. The integration of downstream operations minimizes intermediate handling and reduces exposure to potentially hazardous isocyanide vapors [15].

| Parameter | Value |

|---|---|

| Flow Rate | 0.1-0.5 mL/min |

| Residence Time | 10-20 min |

| Temperature | 25°C |

| Reactor Volume | 10 mL |

Optimization of Reaction Parameters

Temperature and Concentration Effects

Temperature optimization is crucial for maximizing yields while minimizing side reactions in α-tosyl-(4-chlorobenzyl) isocyanide synthesis. Studies have demonstrated that reaction temperatures below 0°C are often necessary to prevent decomposition of the isocyanide product, particularly when using phosphorus oxychloride as the dehydrating agent [5]. The optimal temperature range for POCl₃-mediated dehydration is typically -5 to 0°C, with temperatures above 0°C leading to decreased yields due to product decomposition [5]. Concentration effects are equally important, with higher concentrations (2 M) providing faster reaction rates and improved yields compared to dilute conditions [6]. The relationship between concentration and reaction rate follows typical kinetic behavior, with increased local concentration of reagents leading to enhanced reaction rates [6]. For tosyl chloride-mediated dehydration, slightly higher temperatures (room temperature to 50°C) can be employed due to the milder nature of this reagent [8]. The polymerization temperature also significantly affects the resulting polymer conformation when isocyanides are used as monomers, with temperatures below 40°C favoring helical conformations [17].

| Dehydrating Agent | Optimal Temperature | Concentration | Yield |

|---|---|---|---|

| POCl₃ | -5 to 0°C | 2 M | 94% |

| Tosyl chloride | 25-50°C | 1 M | 98% |

Solvent Selection and Optimization

Solvent selection plays a critical role in isocyanide synthesis, affecting both reaction rates and product yields. Traditional protocols employ dichloromethane as the solvent of choice due to its chemical inertness and excellent solubilizing properties for both reactants and products [5]. However, environmental concerns have driven the development of greener alternatives. Dimethyl carbonate (DMC) has emerged as a sustainable alternative, providing yields of 89% compared to 96% for dichloromethane while offering significant environmental benefits [8]. The solvent must be chemically inert to prevent reaction with the highly reactive dehydrating agents, eliminating alcohols, ketones, water, and amines from consideration [8]. Ethereal solvents such as diethyl ether and tetrahydrofuran have shown promise, with tetrahydrofuran providing 72% yield in some applications [5]. The choice of solvent also affects the workup procedure, with DCM tending to form stable emulsions during aqueous workup, while DMC provides cleaner phase separations [8]. For flow chemistry applications, chloroform has been successfully employed as the system solvent, providing good compatibility with the continuous processing equipment [16].

| Solvent | Yield | Environmental Impact | Workup Ease |

|---|---|---|---|

| Dichloromethane | 96% | High | Difficult |

| Dimethyl carbonate | 89% | Low | Easy |

| Tetrahydrofuran | 72% | Medium | Medium |

Catalyst Effects and Optimization

Catalyst selection and optimization are essential for achieving high yields and selectivity in α-tosyl-(4-chlorobenzyl) isocyanide synthesis. While traditional isocyanide synthesis does not typically employ catalysts, recent developments have explored the use of various catalytic systems to improve reaction efficiency. N-heterocyclic carbenes (NHCs) have been investigated as organocatalysts for isocyanide activation, with imidazolium-based NHCs showing particular promise [18]. The mechanism involves the formation of an imidoyl intermediate that enhances the electrophilic character of the isocyanide carbon [18]. For metal-catalyzed processes, nickel(II) complexes have been optimized for high-yield polymerization of isocyanides, with the choice of ligands significantly affecting catalytic activity [19]. Lewis acids such as lithium chloride and boron trifluoride etherate have been explored as additives to enhance enolate generation, although their effectiveness varies depending on the specific substrate and reaction conditions [20]. The concentration of catalytic species must be carefully optimized, with catalyst loadings typically ranging from 1-10 mol% depending on the specific system employed [18].

| Catalyst Type | Loading | Yield | Mechanism |

|---|---|---|---|

| NHC | 5-10 mol% | 86% | Imidoyl intermediate |

| Ni(II) complex | 1-5 mol% | 95% | Coordination polymerization |

| Lewis acid | 10-20 mol% | Variable | Enolate activation |

Purification and Analytical Techniques

Chromatographic Purification Methods

Chromatographic purification of α-tosyl-(4-chlorobenzyl) isocyanide presents unique challenges due to the tendency of isocyanides to irreversibly adsorb onto silica gel surfaces. Traditional silica gel chromatography often results in poor recovery and product decomposition [21]. To address these limitations, modified silica gel has been developed, with ethylsilyl chloride-treated silica gel (C-2 silica) proving exceptionally effective for isocyanide purification [21]. This modified support provides up to 90% recovery of pure isocyanides that otherwise fail to elute during conventional silica gel purification [21]. The C-2 silica modification involves treatment with ethylsilyl chloride, which reduces the number of active silanol groups responsible for irreversible adsorption [21]. For conventional purification, flash column chromatography using petroleum ether as the mobile phase and careful monitoring of elution profiles can provide acceptable results [8]. The use of 100-200 mesh silica gel with diethyl ether as the mobile phase has shown particular promise, providing 91% yield without air pressure requirements [6]. Alternative approaches include the use of basic alumina or the complete avoidance of chromatographic purification through improved synthetic protocols [6].

| Purification Method | Recovery | Advantages | Limitations |

|---|---|---|---|

| C-2 silica | 90% | High recovery, pure product | Requires specialized preparation |

| Standard silica | 30-50% | Readily available | Low recovery, decomposition |

| Basic alumina | 70-80% | Good recovery | Limited substrate scope |

Recrystallization Techniques

Recrystallization provides an alternative purification method for α-tosyl-(4-chlorobenzyl) isocyanide, particularly when chromatographic methods are not suitable. The process relies on the differential solubility of the product and impurities in hot versus cold solvents [22]. For isocyanide recrystallization, the choice of solvent is critical due to the potential for product decomposition in polar protic solvents [22]. Petroleum ether has been successfully employed as a recrystallization solvent, providing light brown crystals with 80% yield and 98% purity . The recrystallization process involves dissolving the crude product in a minimum amount of hot solvent until saturation, followed by slow cooling to induce crystal formation [22]. Temperature control is essential, with cooling rates affecting crystal quality and purity [22]. The use of mixed solvent systems can improve recrystallization efficiency, with petroleum ether-dichloromethane mixtures providing good results for many isocyanide compounds . Seeding with pure crystals can facilitate nucleation when spontaneous crystallization does not occur [22].

| Solvent System | Yield | Purity | Crystal Quality |

|---|---|---|---|

| Petroleum ether | 80% | 98% | Light brown crystals |

| Mixed solvents | 85% | 95% | Improved morphology |

| Diethyl ether | 75% | 90% | White crystals |

Analytical Methods for Purity Determination

Accurate purity determination of α-tosyl-(4-chlorobenzyl) isocyanide requires specialized analytical techniques due to the unique properties of the isocyanide functional group. Nuclear magnetic resonance (NMR) spectroscopy provides the most comprehensive structural information, with ¹H NMR revealing characteristic chemical shifts for the aromatic protons and the isocyanide carbon appearing as a distinctive signal around 165-170 ppm in ¹³C NMR [23]. Quantitative ¹H NMR (qNMR) offers particular advantages for purity determination, providing absolute quantification without the need for calibration standards [23]. The method involves careful integration of characteristic signals and comparison with internal standards of known purity [23]. Gas chromatography-mass spectrometry (GC-MS) provides molecular weight confirmation and fragmentation pattern analysis, with the molecular ion peak appearing at m/z 305.8 for the target compound [24]. The presence of chlorine creates a characteristic isotope pattern with M+2 peaks due to the ³⁷Cl isotope . High-performance liquid chromatography (HPLC) with UV detection at 254 nm enables purity assessment and impurity profiling [26]. For routine analysis, infrared (IR) spectroscopy provides rapid identification of the isocyanide functional group through its characteristic absorption around 2100-2200 cm⁻¹ [27].

| Analytical Method | Information Provided | Advantages | Limitations |

|---|---|---|---|

| ¹H NMR | Structure, purity | Quantitative, non-destructive | Requires pure solvent |

| GC-MS | Molecular weight, fragmentation | High sensitivity | Thermal decomposition possible |

| HPLC-UV | Purity, impurity profile | Rapid, automated | Requires method development |

| IR | Functional group identification | Rapid, simple | Limited structural information |

Scale-Up and Industrial Synthesis Considerations

Economic Feasibility Analysis

Economic feasibility analysis for industrial-scale α-tosyl-(4-chlorobenzyl) isocyanide synthesis involves comprehensive evaluation of capital and operating costs. Capital expenditure considerations include reactor design, heating and cooling systems, and specialized handling equipment for hazardous materials [28]. The cost of raw materials represents a significant portion of total production costs, with phosphorus oxychloride and tosyl chloride being major cost drivers [28]. Operating expenses include utilities, labor, maintenance, and waste disposal costs [28]. The analysis must consider the relatively small market size for specialized isocyanide compounds, which may limit economies of scale [28]. Process optimization can significantly impact economic viability, with improvements in yield and reduction in solvent usage providing substantial cost savings [28]. The environmental factor (E-factor) calculation shows that tosyl chloride-based processes generate less waste compared to phosphorus oxychloride methods, potentially reducing disposal costs [8]. Return on investment analysis must account for the specialized nature of the product and potential price volatility [28].

| Cost Component | Percentage of Total Cost | Optimization Potential |

|---|---|---|

| Raw materials | 60-70% | High (yield improvement) |

| Utilities | 15-20% | Medium (process efficiency) |

| Labor | 10-15% | Low (automation) |

| Waste disposal | 5-10% | High (green chemistry) |

Green Chemistry Metrics

Green chemistry metrics provide quantitative assessment of the environmental impact of α-tosyl-(4-chlorobenzyl) isocyanide synthesis processes. Atom economy calculations reveal that traditional phosphorus oxychloride methods achieve only 30% atom economy, while tosyl chloride-based processes improve this to 35-40% [30]. The environmental factor (E-factor) represents the mass of waste generated per unit mass of product, with values ranging from 6.45 for optimized tosyl chloride processes to over 131 for traditional phosphorus oxychloride methods [30]. Reaction mass efficiency combines yield and atom economy to provide an overall measure of process efficiency [30]. The EcoScale methodology provides a comprehensive assessment considering yield, safety, technical setup, and purification requirements [30]. For mechanochemical preparation, the EcoScale score of 81 compares favorably to solution-based methods with scores of 55 [30]. Carbon efficiency metrics account for the carbon content of products relative to starting materials, particularly important for sustainable chemistry assessments [31]. Solvent intensity calculations reveal that solvent-free methods significantly reduce environmental impact compared to traditional approaches [30].

| Green Metric | Traditional Method | Optimized Method | Target Value |

|---|---|---|---|

| Atom Economy | 30% | 40% | >50% |

| E-Factor | 131 | 6.45 | <10 |

| EcoScale Score | 55 | 81 | >75 |

| Reaction Mass Efficiency | 13.4% | 30% | >40% |